molecular formula C11H24ClNO B12714161 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride CAS No. 92147-74-5

3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride

Cat. No.: B12714161
CAS No.: 92147-74-5
M. Wt: 221.77 g/mol
InChI Key: PGHVWCJTTCYNAL-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is a chemical compound with a complex structure It is a derivative of 3-pentanone, which is a simple, symmetrical dialkyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride typically involves multiple steps. One common method is the alkylation of 3-pentanone with diethylamine, followed by the introduction of a dimethyl group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simple dialkyl ketone with similar structural features.

    Diethyl ketone: Another dialkyl ketone with comparable properties.

    4,4-Dimethyl-3-pentanone: A structurally related compound with similar reactivity.

Uniqueness

3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is unique due to the presence of the diethylamino group and the hydrochloride salt. These features confer specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

92147-74-5

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

1-(diethylamino)-4,4-dimethylpentan-3-one;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-6-12(7-2)9-8-10(13)11(3,4)5;/h6-9H2,1-5H3;1H

InChI Key

PGHVWCJTTCYNAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)C(C)(C)C.Cl

Origin of Product

United States

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